2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether

Lipophilicity Membrane permeability Drug likeness

Select this 7-methoxy triazolopyrimidine for its unique non-tautomerizing scaffold: zero H-bond donors, intermediate lipophilicity (XLogP3 3.1, ΔLogP +0.67 vs. 7-hydroxy analog), and ambient storage stability. Serves as a protected precursor to the 7-hydroxy intermediate for both agrochemical fungicide development (up to 85% Botrytis cinerea inhibition at 50 μg/mL via 7-O-derivatives) and pharmaceutical PDE inhibitor programs. Compatible with direct etherification/oxidation workflows. Dual-utility procurement reduces inventory complexity for CROs operating across both sectors.

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 400074-79-5
Cat. No. B2915918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether
CAS400074-79-5
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)OC)SCC3=CC=CC=C3
InChIInChI=1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyWQKPQTXKVMDIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether (CAS 400074-79-5): Procurement-Relevant Structural and Physicochemical Baseline


2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether (CAS 400074-79-5) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, featuring a benzylsulfanyl substituent at the 2-position, a methyl group at the 5-position, and a methoxy group at the 7-position [1]. Its molecular formula is C₁₄H₁₄N₄OS with a molecular weight of 286.35 g/mol. Computed physicochemical properties include a topological polar surface area (TPSA) of 77.6 Ų, an XLogP3 of 3.1, zero hydrogen bond donors, and five hydrogen bond acceptors [2]. The compound is commercially available at 98% purity from major suppliers .

Why 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether Cannot Be Replaced by Its Hydroxyl or Non-7-Substituted Analogs


Within the 2-benzylthio-5-methyl-triazolopyrimidine subclass, three closely related compounds are frequently encountered in procurement catalogs: the 7-hydroxy analog (CAS 51646-33-4), the non-7-substituted analog (CAS 98165-61-8), and the 7-dimethylamino analog (compound 15a). Despite their shared [1,2,4]triazolo[1,5-a]pyrimidine core and identical 2-benzylthio and 5-methyl substituents, these compounds diverge sharply in their physicochemical properties and synthetic utility [1]. The 7-hydroxy analog possesses a hydrogen bond donor (LogP = 2.43 ), introducing tautomeric variability and higher crystallinity (mp 252–253 °C ) that complicates solution-phase handling. The non-7-substituted analog (PSA = 68.38, LogP = 2.725 ) lacks the electronic modulation provided by the methoxy group. The 7-dimethylamino analog, while a potent cAMP PDE inhibitor (6.3× theophylline [2]), introduces a basic nitrogen center that fundamentally alters pharmacokinetic behavior. The 7-methoxy ether variant uniquely combines zero H-bond donor capacity with intermediate lipophilicity (XLogP3 = 3.1, ΔLogP = +0.67 vs. 7-hydroxy ), making it the preferred choice when a non-tautomerizing, solubility-balanced building block is required for SAR exploration at the 7-position.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether Relative to Closest Analogs


Lipophilicity Advantage: XLogP3 = 3.1 vs. 7-Hydroxy Analog (LogP = 2.43) Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.1 [1], compared to a reported LogP of 2.43 for the 7-hydroxy analog (2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, CAS 51646-33-4) . This ΔLogP of +0.67 represents a 4.7-fold increase in octanol-water partition coefficient. The non-7-substituted analog (CAS 98165-61-8) has an intermediate LogP of 2.725 , placing the target compound as the most lipophilic member of the 7-unsubstituted/hydroxy/methoxy series.

Lipophilicity Membrane permeability Drug likeness

Elimination of Hydrogen Bond Donor Capacity: 0 HBD vs. 1 HBD in the 7-Hydroxy Analog Reduces Tautomeric Complexity and Improves Synthetic Handling

The target compound has zero hydrogen bond donors [1], whereas the 7-hydroxy analog (CAS 51646-33-4) possesses one H-bond donor (the hydroxyl proton) . This structural distinction has two practical consequences: (1) the target compound cannot undergo keto-enol or related tautomeric equilibria that the 7-hydroxy analog experiences, ensuring a single, well-defined chemical species in solution; (2) the 7-hydroxy analog exhibits a high melting point of 252–253 °C , indicative of strong intermolecular hydrogen bonding that limits solubility in non-polar solvents, while the target compound does not share this limitation. The non-7-substituted analog (CAS 98165-61-8) also lacks an H-bond donor at position 7 but offers no functional handle for further derivatization .

Tautomerism Synthetic intermediate Hydrogen bonding

Topological Polar Surface Area Differential: TPSA = 77.6 Ų vs. 68.38 Ų Guides Solubility and Bioavailability Predictions Relative to Non-7-Substituted Analog

The target compound has a TPSA of 77.6 Ų [1], compared to 68.38 Ų for the non-7-substituted analog 2-benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (CAS 98165-61-8) . The 9.22 Ų increase reflects the contribution of the methoxy oxygen. Both values remain well below the 140 Ų threshold commonly associated with poor oral bioavailability, but the 77.6 Ų value of the target compound sits closer to the optimal range (60–80 Ų) for balancing membrane permeability with aqueous solubility. A related 7-propylamino analog in the same series has a measured PSA of 80.41 Ų and LogP of 3.62 , demonstrating that 7-position substitution predictably modulates both TPSA and lipophilicity without disrupting the core scaffold.

TPSA Oral bioavailability Physicochemical profiling

Class-Level cAMP PDE Inhibitory Potential: Structural Analogy to 7-Dimethylamino Derivative (Compound 15a, 6.3× Theophylline Potency) Suggests Scaffold for PDE-Targeted Optimization

While no direct PDE inhibition data exist for the target compound, the structurally analogous 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (compound 15a) demonstrated 6.3× the potency of theophylline in inhibiting cAMP PDE isolated from rabbit heart [1]. In anesthetized dogs, intravenous infusion of compound 15a at 5 mg/kg/h produced a 69% increase in cardiac output with no significant increase in heart rate, a profile superior to non-selective PDE inhibitors [1]. The target compound differs only at the 7-position (methoxy vs. dimethylamino). The methoxy group eliminates the basic nitrogen, which may reduce off-target interactions with aminergic receptors while retaining the electron-donating character that contributes to PDE binding affinity. By comparison, the non-7-substituted analog lacks any substituent capable of engaging the PDE active site, making both the methoxy and dimethylamino variants more relevant starting points for PDE-targeted programs .

PDE inhibition cAMP Cardiovascular agent

Synthetic Versatility: The 7-Methoxy Ether Functions as an Orthogonal Protecting Group, Enabling Selective Late-Stage Derivatization Not Possible with the 7-Hydroxy or 7-Unsubstituted Analogs

The target compound's 7-methoxy group can be selectively cleaved under mild conditions (e.g., BBr₃ or TMSI) to regenerate the 7-hydroxy precursor (CAS 51646-33-4) [1], which serves as the universal starting material for 7-O-substituted derivatives including benzyloxy ethers (compounds 5a–5l) and sulfonyl analogs (6a–6l) [2]. In the published synthesis of 2-benzylsulfonyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-oxoacetohydrazone derivatives, the 7-hydroxy intermediate is the essential precursor, and the target compound's methyl ether represents a storable, stable, protected form of this intermediate [3]. Neither the non-7-substituted analog (CAS 98165-61-8) nor the 7-dimethylamino analog (compound 15a) can be converted to the 7-hydroxy intermediate. In the fungicidal derivative series, the most active compound (5l) achieved 85% inhibition of Botrytis cinerea at 50 μg/mL [4], demonstrating that 7-O-derivatization is a productive vector for bioactivity optimization.

Synthetic intermediate Protecting group strategy Derivatization

Optimal Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether Based on Quantitative Differentiation Evidence


SAR Exploration at the 7-Position of Triazolopyrimidine Scaffolds for Agrochemical Fungicide Discovery

The target compound serves as a protected precursor to the 7-hydroxy intermediate, which is the established starting material for synthesizing 7-O-substituted triazolopyrimidine fungicides. Published studies demonstrate that derivatives generated from this intermediate achieve up to 85% inhibition of Botrytis cinerea at 50 μg/mL (compound 5l, a 7-O-benzyloxy derivative) [1]. The target compound's 98% commercial purity and zero H-bond donor count enable direct use in etherification and subsequent oxidation reactions to generate focused libraries for antifungal screening. Unlike the free 7-hydroxy compound, the methoxy-protected form can be stored at ambient conditions without risk of oxidative degradation or tautomerization, reducing batch-to-batch variability in SAR studies.

PDE Inhibitor Lead Optimization with Reduced Basic Amine Liability

For programs targeting cAMP phosphodiesterases, the 7-methoxy substitution offers a non-basic alternative to the 7-dimethylamino group that characterizes compound 15a (6.3× theophylline potency [2]). The methoxy group retains electron-donating character (Hammett σₚ = −0.27) while eliminating the protonation liability (pKa ≈ 0.46 predicted [3]) that could cause off-target aminergic receptor binding. The higher lipophilicity (XLogP3 = 3.1 vs. LogP ≈ 2.0–2.7 for amino-substituted congeners) predicts improved CNS penetration if central PDE targets are pursued. This compound is most appropriate as a starting scaffold for PDE inhibitor programs seeking improved selectivity profiles over the dimethylamino lead series.

Physicochemical Probe Compound for Membrane Permeability Studies in the Triazolopyrimidine Chemical Space

With a balanced profile of TPSA = 77.6 Ų and XLogP3 = 3.1 [4], the target compound occupies a favorable region of drug-like chemical space. Its zero H-bond donor count combined with five H-bond acceptors makes it an ideal passive permeability probe. In comparative permeability assays (e.g., PAMPA or Caco-2), this compound can benchmark the contribution of the 7-methoxy group relative to the 7-hydroxy (HBD = 1), 7-unsubstituted, and 7-amino analogs. Such systematic profiling enables computational model validation for predicting how 7-position substitution modulates absorption and distribution in triazolopyrimidine-based compound libraries.

Dual-Use Intermediate for Parallel Agrochemical and Pharmaceutical Library Synthesis

The triazolopyrimidine scaffold has demonstrated both fungicidal activity (via 7-O-derivatives [1]) and PDE inhibitory activity (via 7-amino derivatives [2]), making the 7-methoxy intermediate a single procurement that supports two distinct discovery workflows. Upon deprotection to the 7-hydroxy compound, the same intermediate can be diverted into either the agrochemical fungicide pathway (etherification with substituted benzyl halides) or the pharmaceutical PDE inhibitor pathway (conversion to 7-amino or 7-alkoxy derivatives). For CROs or discovery units operating across both sectors, this dual utility reduces procurement complexity and inventory costs compared to maintaining separate building block stocks for each program.

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.